Cas no 2228252-34-2 (3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile)
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
- EN300-1777114
- 2228252-34-2
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- Inchi: 1S/C9H11NOS/c10-6-9(4-7(11)5-9)8-2-1-3-12-8/h8H,1-5H2
- InChI Key: GFSUFOZZOIJJBH-UHFFFAOYSA-N
- SMILES: S1CCCC1C1(C#N)CC(C1)=O
Computed Properties
- Exact Mass: 181.05613515g/mol
- Monoisotopic Mass: 181.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 66.2Ų
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777114-1g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-5g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 5g |
$4309.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-10g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 10g |
$6390.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-0.05g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-0.1g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-0.25g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-0.5g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-1.0g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 1g |
$1485.0 | 2023-05-23 | ||
| Enamine | EN300-1777114-2.5g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1777114-5.0g |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile |
2228252-34-2 | 5g |
$4309.0 | 2023-05-23 |
3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile
Comprehensive Overview of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile (CAS No. 2228252-34-2)
In the realm of organic chemistry and pharmaceutical research, 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile (CAS No. 2228252-34-2) has emerged as a compound of significant interest. This molecule, characterized by its unique cyclobutane core and thiolane moiety, offers a versatile scaffold for drug discovery and material science applications. Its structural features, including the carbonitrile group and ketone functionality, make it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in designing novel therapeutics, particularly in areas such as enzyme inhibition and targeted drug delivery systems.
The compound's CAS No. 2228252-34-2 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its systematic name, 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile, reflects its IUPAC nomenclature, which is essential for academic and industrial communication. The presence of the thiolan-2-yl group introduces sulfur-based reactivity, a feature leveraged in catalysis and bioorthogonal chemistry. Meanwhile, the cyclobutane ring, known for its strained geometry, contributes to the molecule's conformational rigidity, a desirable trait in medicinal chemistry for enhancing binding affinity.
Recent trends in chemical research highlight a growing demand for nitrile-containing compounds, driven by their utility in agrochemicals, pharmaceuticals, and advanced materials. 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile aligns with this trend, as its carbonitrile group can undergo diverse transformations, such as hydrolysis to carboxylic acids or reduction to amines. These reactions expand its applicability in multi-step syntheses, addressing key challenges in green chemistry and atom economy. Furthermore, the compound's compatibility with click chemistry protocols has sparked interest in bioconjugation and polymer science.
From an industrial perspective, scalability and cost-effectiveness are paramount. The synthesis of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile has been optimized to meet these demands, with recent advancements focusing on catalytic methods and solvent-free conditions. These innovations not only reduce environmental impact but also align with the principles of sustainable chemistry, a topic gaining traction among policymakers and researchers alike. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to characterize the compound, ensuring purity and consistency across batches.
In the context of drug discovery, the compound's 3-oxo-cyclobutane motif has been linked to bioactivity in several therapeutic areas, including inflammation and metabolic disorders. Its ability to modulate protein-protein interactions makes it a candidate for fragment-based drug design, a strategy increasingly adopted in pharmaceutical R&D. Additionally, the thiolane ring's role in improving pharmacokinetic properties, such as metabolic stability, underscores its relevance in prodrug development.
Looking ahead, the integration of machine learning and computational chemistry tools is expected to accelerate the exploration of 3-oxo-1-(thiolan-2-yl)cyclobutane-1-carbonitrile derivatives. Virtual screening and QSAR modeling can identify promising analogs, reducing experimental overhead. As the scientific community prioritizes precision medicine and personalized therapeutics, this compound's modular structure positions it as a key player in next-generation drug development.
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